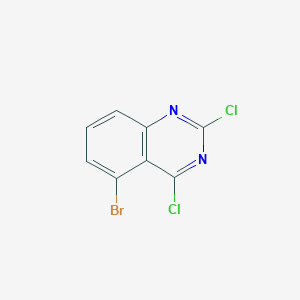

5-Bromo-2,4-dichloroquinazoline

描述

5-Bromo-2,4-dichloroquinazoline is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by the presence of bromine and chlorine atoms at the 5th and 2nd, 4th positions of the quinazoline ring, respectively. This compound has a molecular formula of C8H3BrCl2N2 and a molecular weight of 277.93 g/mol . It is a versatile small molecule scaffold used in various scientific research and industrial applications.

准备方法

The synthesis of 5-Bromo-2,4-dichloroquinazoline typically involves the reaction of 2,4-dichloroquinazoline with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of non-toxic solvents and accessible raw materials makes this method suitable for large-scale production .

化学反应分析

5-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Cross-Coupling Reactions: It is a valuable intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound.

科学研究应用

Medicinal Chemistry Applications

1.1. Anticancer Activity

BDCQ and its derivatives have been investigated for their potential as anticancer agents. Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. For instance, 6-bromo-4-(furan-2-yl)quinazoline derivatives have been synthesized and shown to exhibit high affinity towards the adenosine A2A receptor (Ki = 20 nM), suggesting their potential as therapeutic agents for cancer treatment .

1.2. Phosphodiesterase Inhibition

Recent studies have highlighted the synthesis of novel hydrazinoquinazoline derivatives, which include BDCQ as a precursor. These compounds were evaluated for their phosphodiesterase 7A (PDE7A) inhibition activities, demonstrating promising results that could lead to anti-inflammatory therapies .

1.3. Kinase Inhibition

BDCQ serves as a scaffold for developing selective inhibitors targeting tyrosine kinases such as EGFR and HER2. These inhibitors have shown efficacy in treating breast cancer by blocking pathways that lead to tumor growth . The structural modifications of BDCQ derivatives enhance their potency against specific cancer cell lines.

Synthetic Methodologies

2.1. Metal-Catalyzed Cross-Coupling Reactions

BDCQ is frequently utilized in metal-catalyzed cross-coupling reactions due to its halogen substituents, which facilitate the formation of carbon-carbon bonds. For example, the Stille and Suzuki-Miyaura coupling reactions employing BDCQ have produced a variety of polysubstituted quinazolines with potential pharmaceutical applications .

| Reaction Type | Description | Yield Range |

|---|---|---|

| Stille Cross-Coupling | Utilizes organostannanes with BDCQ | 20% - 78% |

| Suzuki-Miyaura | Involves arylboronic acids reacting with BDCQ | Variable |

2.2. Synthesis of Novel Derivatives

BDCQ has been employed as a starting material for synthesizing various functionalized quinazolines through multi-step reactions involving halogenation and cross-coupling strategies. This versatility allows researchers to create compounds with tailored properties for specific applications .

3.1. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of BDCQ derivatives to various biological targets, including kinases and receptors implicated in cancer and other diseases. These computational studies support the design of more potent analogs by elucidating interaction patterns at the molecular level .

3.2. In Vitro Assays

In vitro assays assessing the biological activity of BDCQ derivatives against different cancer cell lines have shown significant cytotoxic effects, indicating their potential as lead compounds for further development . The structure-activity relationship (SAR) studies further guide the optimization of these compounds.

作用机制

The mechanism of action of 5-Bromo-2,4-dichloroquinazoline primarily involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their phosphorylation activity, thereby disrupting signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where tyrosine kinase inhibitors are used to target overexpressed or mutated receptors in tumor cells .

相似化合物的比较

5-Bromo-2,4-dichloroquinazoline can be compared with other halogenated quinazoline derivatives such as:

6-Bromo-2,4-dichloroquinazoline: Similar in structure but with the bromine atom at the 6th position.

4-Anilinoquinazoline Derivatives: These compounds are known for their potent tyrosine kinase inhibitory activity and are used in the development of anticancer drugs.

2,4-Dichloroquinazoline: Lacks the bromine atom but serves as a precursor for the synthesis of various substituted quinazolines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

生物活性

5-Bromo-2,4-dichloroquinazoline is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that is characteristic of quinazolines. The presence of bromine and chlorine substituents contributes to its unique reactivity and biological profile. The molecular formula is C8H4BrCl2N, and its synthesis involves various chemical reactions that enhance its pharmacological properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in A549 (lung cancer), U937 (leukemia), and HEPG2 (liver cancer) cell lines with IC50 values ranging from 3.35 to 5.99 μg/mL .

- Antimicrobial Activity : Quinazolines, including this compound, have demonstrated antibacterial and antifungal properties. In vitro studies have reported effective inhibition against various microbial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit tumor necrosis factor-alpha (TNF-α) production, indicating a role in modulating inflammatory responses . This property may be beneficial in conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of specific kinases involved in cancer cell signaling pathways. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown efficacy in reducing tumor growth .

- DNA Interaction : Some studies suggest that quinazolines may interact with DNA or RNA, disrupting nucleic acid synthesis and function, which is critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antitumor Efficacy :

- Antimicrobial Testing :

- Inflammatory Response Modulation :

Data Summary Table

| Biological Activity | Target Cell Lines/Organisms | IC50 Values (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | A549 | 3.35 - 5.99 | Significant cytotoxicity |

| Antimicrobial | Various bacterial strains | Variable | Effective against both bacteria and fungi |

| Anti-inflammatory | HL-60 | Not specified | Inhibition of TNF-α production |

常见问题

Q. What safety protocols are critical when handling 5-Bromo-2,4-dichloroquinazoline in laboratory settings?

Answer:

- Preventive Measures: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential health hazards such as acute toxicity (e.g., "fatal if swallowed" classifications) .

- Storage: Store in a cool, dry place, sealed under inert gas (e.g., argon) to prevent degradation. Ensure compatibility of storage containers with halogenated compounds.

- Waste Disposal: Follow institutional guidelines for halogenated waste, using designated containers to avoid environmental contamination .

Q. How can researchers validate the purity and structural identity of this compound after synthesis?

Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare H and C NMR spectra with literature data. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and chlorine/bromine-induced splitting patterns.

- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 225.87 (monoisotopic mass) and 227.87 (average mass) using high-resolution MS .

- HPLC: Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>97% as per typical standards) .

Q. What experimental strategies optimize the synthesis yield of this compound in halogenation reactions?

Answer:

- Reaction Conditions:

- Use stoichiometric control of brominating agents (e.g., NBS or Br₂) at 0–5°C to minimize over-halogenation.

- Catalyze reactions with Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 5-position of the quinazoline ring .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product .

Q. How should researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?

Answer:

- Systematic Analysis:

- Replicate Experiments: Confirm reproducibility under identical conditions (temperature, catalyst loading).

- Variable Control: Assess moisture levels, oxygen sensitivity, and catalyst activation (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).

- Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated species) that may explain yield variations .

Q. What kinetic parameters are essential for studying nucleophilic substitution reactions with this compound?

Answer:

- Key Parameters:

- Temperature: Conduct reactions at 25–80°C to determine activation energy via Arrhenius plots.

- Concentration Gradients: Monitor reagent concentrations (e.g., amines or thiols) using in-situ FTIR or UV-Vis spectroscopy.

- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents to evaluate rate dependencies .

Q. How can researchers mitigate byproduct formation during derivatization of this compound?

Answer:

- Strategies:

- Protecting Groups: Temporarily block reactive sites (e.g., 2,4-dichloro positions) with trimethylsilyl groups to direct functionalization to the 5-bromo position.

- Stepwise Synthesis: Prioritize bromination before introducing other substituents to avoid steric hindrance .

- Catalytic Optimization: Screen Pd- or Cu-based catalysts for coupling efficiency and selectivity .

Q. What spectroscopic markers distinguish this compound from its structural analogs?

Answer:

- Diagnostic Peaks:

- IR Spectroscopy: C-Br stretching (~550–600 cm⁻¹) and C-Cl stretches (~700–750 cm⁻¹).

- H NMR: Unique aromatic splitting patterns due to electron-withdrawing halogens (e.g., doublet of doublets for H-6 and H-7 protons).

- X-ray Crystallography: Resolve halogen positioning and confirm planarity of the quinazoline core .

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

Answer:

- Electronic Effects:

- Electrophilicity: Halogens increase electrophilic character at C-2 and C-4, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Bioactivity: The electron-deficient core enhances binding to kinase ATP pockets, making it a scaffold for tyrosine kinase inhibitors.

- Computational Modeling: Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and design derivatives .

属性

IUPAC Name |

5-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWOUKXMNABQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304867 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-54-7 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。